molecular formula C15H23NO3 B8506674 2-Nitro-4-nonylphenol CAS No. 62529-25-3

2-Nitro-4-nonylphenol

Cat. No.: B8506674
CAS No.: 62529-25-3
M. Wt: 265.35 g/mol
InChI Key: YOXDEECVKSRMRN-UHFFFAOYSA-N
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Description

2-Nitro-4-nonylphenol is a phenolic compound characterized by a nitro group (-NO₂) at the 2-position and a nonyl chain (-C₉H₁₉) at the 4-position of the benzene ring.

Nonylphenols, such as 4-nonylphenol (CAS 104-40-5), are widely recognized as environmental pollutants due to their endocrine-disrupting properties and persistence .

Properties

CAS No.

62529-25-3

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-nitro-4-nonylphenol

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19/h10-12,17H,2-9H2,1H3

InChI Key

YOXDEECVKSRMRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the phenol ring critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Compounds and Their Substituents
Compound CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Applications/Risks
2-Nitro-4-nonylphenol Not provided -NO₂ (2), -C₉H₁₉ (4) C₁₅H₂₃NO₃ ~281.35* Inferred: Industrial intermediate, potential environmental pollutant
4-Nonylphenol 104-40-5 -C₉H₁₉ (4) C₁₅H₂₄O 220.35 Environmental contaminant, endocrine disruptor
2-Nitrophenol 88-75-5 -NO₂ (2) C₆H₅NO₃ 139.11 Dye intermediate, toxicant
2-Chloro-4-nitrophenol 619-08-9 -Cl (2), -NO₂ (4) C₆H₄ClNO₃ 173.55 Pesticide intermediate (e.g., Nitrofungin)
2-Cyclopentyl-4-nitrophenol 55910-34-4 -C₅H₉ (2), -NO₂ (4) C₁₁H₁₃NO₃ 207.23 Specialized synthesis (limited data)

*Estimated based on structural analogs.

Key Observations:

Lipophilicity and Bioaccumulation: The nonyl chain in this compound and 4-nonylphenol increases hydrophobicity compared to smaller substituents (e.g., -Cl or -NO₂). In contrast, 2-nitrophenol and 2-chloro-4-nitrophenol exhibit higher water solubility due to smaller substituents, reducing their environmental retention .

Toxicity and Environmental Impact: Nitro groups contribute to toxicity via redox cycling and reactive oxygen species generation. For example, 2-nitrophenol is classified as hazardous due to oral toxicity , while 2-chloro-4-nitrophenol is linked to pesticidal activity . 4-Nonylphenol’s endocrine-disrupting effects are well-documented , suggesting that this compound may pose similar or amplified risks due to nitro-functionalization.

Synthetic and Analytical Use: Deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d₄, CAS 93951-79-2) and isotopically labeled standards are critical for environmental analysis . this compound could serve as a reference material in pollutant monitoring, similar to 4-nonylphenol ethoxylate standards (CAS 49826-27) .

Stability and Reactivity

  • Nitro Group Stability: The nitro group in this compound may render it resistant to biodegradation, akin to 4-nitrophenol (CAS 100-02-7), which is recalcitrant in anaerobic environments .
  • Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution. This contrasts with 4-nonylphenol, where the electron-donating nonyl group deactivates the ring .

Regulatory and Handling Considerations

  • Hazard Classification: Compounds like 4-nonylphenol and deuterated nitrophenols are marked as hazardous due to toxicity and environmental risks .
  • Storage Requirements: Most nitrophenol derivatives require storage at 0–6°C to prevent degradation, as noted for 4-nonylphenol standards .

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